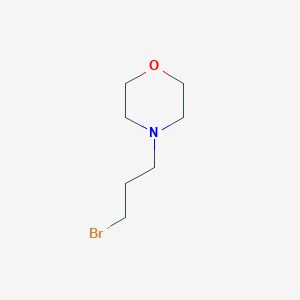

4-(3-Bromopropyl)morpholine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(3-bromopropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUWTOMPIDVMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515924 | |

| Record name | 4-(3-Bromopropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125422-83-5 | |

| Record name | 4-(3-Bromopropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Bromopropyl Morpholine

N-Alkylation Approaches to Morpholine (B109124) Derivatization

The most direct and widely employed method for the synthesis of 4-(3-bromopropyl)morpholine is the N-alkylation of morpholine. This classic nucleophilic substitution reaction involves the attack of the secondary amine of the morpholine ring on an appropriate three-carbon electrophile.

A common approach utilizes 1,3-dibromopropane (B121459) as the alkylating agent. In this reaction, one of the bromine atoms serves as a leaving group, allowing for the formation of the carbon-nitrogen bond. To favor mono-alkylation and prevent the formation of a quaternary ammonium (B1175870) salt, reaction conditions are carefully controlled. The use of a suitable base is often necessary to neutralize the hydrobromic acid generated during the reaction.

Alternatively, 1-bromo-3-chloropropane (B140262) can be used as the electrophile. chemicalbook.com This reagent offers a degree of selectivity, as the bromine atom is a better leaving group than the chlorine atom, facilitating a more controlled reaction to yield the desired 4-(3-chloropropyl)morpholine, which can then be converted to the bromo-analogue if needed. chemicalbook.com The reaction is typically carried out in a suitable solvent, such as toluene, and may be heated under reflux to drive the reaction to completion. chemicalbook.com

Displacement of a terminal bromide with morpholine is a common strategy in the synthesis of more complex molecules containing the 4-(3-propyl)morpholine moiety. nih.gov For instance, in the synthesis of certain indenoisoquinoline derivatives, a terminal bromide is displaced by morpholine in a nucleophilic substitution reaction. nih.govnih.gov The efficiency of these reactions can often be improved by optimizing conditions such as temperature and the use of additives like sodium iodide. nih.gov

Table 1: N-Alkylation Reactions for Morpholine Derivatives

| Electrophile | Nucleophile | Product | Reaction Conditions | Reference |

| 1-Bromo-3-chloropropane | Morpholine | 4-(3-Chloropropyl)morpholine | Toluene, reflux | chemicalbook.com |

| Substituted Alkyl Bromide | Morpholine | Substituted 4-(propyl)morpholine | 1,4-Dioxane, 70 °C | nih.gov |

| Substituted Alkyl Bromide | Morpholine | Substituted 4-(propyl)morpholine | DMF, NaI, 70 °C | nih.gov |

Advanced and Green Chemistry Strategies in Synthesis

One such strategy involves the use of ethylene (B1197577) sulfate (B86663) as a two-carbon synthon for the modular synthesis of morpholines from 1,2-amino alcohols. chemrxiv.orgthieme-connect.comorganic-chemistry.org This redox-neutral protocol is high-yielding and utilizes inexpensive reagents. chemrxiv.orgorganic-chemistry.org The key to this methodology is the clean isolation of monoalkylation products from a simple SN2 reaction. chemrxiv.orgorganic-chemistry.org This method offers significant environmental and safety benefits over traditional multi-step procedures that often involve hazardous reagents like chloroacetyl chloride. chemrxiv.org

The development of N-formylmorpholine as a green solvent represents another advancement. ajgreenchem.com This solvent is chemically stable, non-toxic, and non-corrosive, making it a more sustainable alternative for various organic transformations. ajgreenchem.com

Catalytic approaches are also at the forefront of green chemistry. The N-alkylation of morpholine with alcohols in the gas-solid phase over a CuO–NiO/γ–Al2O3 catalyst has been investigated as an efficient method for producing N-alkylmorpholines. researchgate.net This heterogeneous catalysis approach simplifies product purification and allows for catalyst recycling.

Stereoselective Synthesis of Chiral Analogues and Precursors

While this compound itself is achiral, the synthesis of chiral morpholine analogues and their precursors is of great importance in medicinal chemistry, where stereochemistry often plays a crucial role in biological activity. researchgate.netnih.gov

Various strategies have been developed for the stereoselective synthesis of C-substituted morpholine derivatives. researchgate.net One approach involves the use of an intramolecular reductive etherification reaction. researchgate.net Another method utilizes a palladium-catalyzed hydroamination reaction for the synthesis of 2,5-disubstituted morpholines. researchgate.net

Anhydro sugars have proven to be versatile chiral starting materials for the synthesis of a variety of chiral heterocycles, including morpholines. researchgate.net This approach allows for the construction of enantiomerically pure N-substituted morpholine derivatives.

Furthermore, a highly regio- and stereoselective strategy for the synthesis of substituted nonracemic morpholines involves the SN2-type ring-opening of activated aziridines with halogenated alcohols, followed by base-mediated intramolecular cyclization. researchgate.net Researchers have also developed methods for the enantioselective synthesis of C2-functionalized, benzyl-protected morpholines from a common intermediate. acs.org

Table 2: Stereoselective Synthesis Strategies for Chiral Morpholine Analogues

| Strategy | Key Features | Starting Materials | Reference |

| Intramolecular Reductive Etherification | Stereoselective C-substitution | Not specified | researchgate.net |

| Palladium-Catalyzed Hydroamination | Stereoselective synthesis of 2,5-disubstituted morpholines | Carbamate-protected aziridines | researchgate.net |

| Anhydro Sugar Chemistry | Convenient synthesis of chiral N-substituted morpholines | Anhydro sugars | researchgate.net |

| Aziridine Ring-Opening | Regio- and stereoselective, high yield and enantioselectivity | Activated aziridines and halogenated alcohols | researchgate.net |

| Enantioselective C2-Functionalization | High yielding, general synthesis | Common intermediate for morpholines and piperazines | acs.org |

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound is crucial for its cost-effective use in subsequent synthetic steps. Optimization of reaction conditions plays a pivotal role in achieving this goal.

Key parameters that are often optimized include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants. For instance, in the N-alkylation of morpholine with 1-bromo-3-chloropropane, using an excess of morpholine can help to drive the reaction towards the desired mono-alkylated product and minimize the formation of the di-substituted byproduct. chemicalbook.com The choice of base is also critical; a non-nucleophilic base is often preferred to avoid competing reactions.

In the synthesis of N-formylmorpholine from morpholine and formic acid, optimization of temperature and pressure was found to be crucial for achieving high yields. ajgreenchem.com Similarly, in the synthesis of N-methylmorpholine from morpholine and dimethyl carbonate, the reaction variables were examined to obtain an optimized yield of 83%. researchgate.net

The displacement of a terminal bromide with morpholine can also be optimized. Studies have shown that for certain substrates, stirring the reactants at room temperature for an extended period can lead to better yields compared to heating. nih.gov The addition of catalysts or promoters, such as potassium iodide, can also significantly improve the rate and efficiency of the reaction. fortunejournals.com

Table 3: Optimization of Reaction Conditions

| Reaction | Optimized Parameter(s) | Result | Reference |

| N-Alkylation of Morpholine with 1-Bromo-3-chloropropane | Stoichiometry (excess morpholine) | Favors mono-alkylation | chemicalbook.com |

| Synthesis of N-Formylmorpholine | Temperature and Pressure | High yields | ajgreenchem.com |

| Synthesis of N-Methylmorpholine | Reaction variables | 83% yield | researchgate.net |

| Bromide Displacement with Morpholine | Temperature (room temperature) | Improved yields for specific substrates | nih.gov |

| N'-alkylation of a benzohydrazide (B10538) with 1,3-dibromopropane | Catalyst (Potassium Iodide) | Facilitates reaction | fortunejournals.com |

Reactivity and Mechanistic Investigations of 4 3 Bromopropyl Morpholine

Nucleophilic Substitution Pathways

The most well-documented and utilized reactivity of 4-(3-bromopropyl)morpholine involves nucleophilic substitution, where the bromine atom acts as a leaving group. The carbon atom attached to the bromine is electrophilic due to the electronegativity of the halogen, making it a prime target for attack by nucleophiles. pressbooks.pub These reactions typically proceed via an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism, given that the electrophilic carbon is on a primary alkyl chain. pressbooks.pubresearchgate.net

Reactivity with Diverse Nucleophiles

This compound readily reacts with a wide array of nucleophiles to form new carbon-nucleophile bonds. This reactivity makes it a valuable reagent for introducing the morpholinopropyl moiety into various molecular scaffolds.

Nitrogen Nucleophiles: It reacts efficiently with primary and secondary amines, as well as nitrogen-containing heterocycles like imidazole (B134444) and triazoles. For instance, in the synthesis of indenoisoquinoline derivatives, this compound is used to alkylate imidazole and morpholine (B109124), displacing the bromide to form the corresponding substituted products. nih.govnih.gov These reactions are often facilitated by a base in a polar aprotic solvent like dimethylformamide (DMF) or dioxane. nih.govnih.gov

Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates) are potent nucleophiles that react with this compound to form thioethers. nih.gov In one study, 1,2,4-triazole-3-thiols were alkylated with (3-bromopropyl)benzene (B42933) under basic conditions in isopropanol, a reaction pathway directly applicable to this compound for the synthesis of S-alkylated triazoles. dergipark.org.tr

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the bromide to form ethers, although this pathway can face competition from elimination reactions, particularly with sterically hindered or strongly basic alkoxides. Racemization of certain chiral compounds has been achieved using alkali alkoxides, highlighting their reactivity. google.com

The following table summarizes representative nucleophilic substitution reactions involving this compound and analogous alkyl halides.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Imidazole | NaI, DMF, 70 °C | N-alkylated imidazole | nih.gov |

| Morpholine | 1,4-Dioxane, reflux | N-alkylated morpholine | nih.gov |

| Phthalimide | DMF | N-alkylated phthalimide | google.com |

| Triazole-thiol | NaOH, i-propanol, Microwave | S-alkylated triazole | dergipark.org.tr |

| Secondary Amine | Base, CHCl₃ | Tertiary amine | nih.gov |

Influence of Steric and Electronic Factors on Selectivity

The selectivity and rate of nucleophilic substitution reactions involving this compound are governed by steric and electronic effects.

Steric Factors: As a primary alkyl halide, the electrophilic carbon of this compound is relatively unhindered, which strongly favors the SN2 mechanism over the SN1 pathway. However, the steric bulk of the attacking nucleophile can influence the reaction rate. Highly hindered nucleophiles may react more slowly or favor elimination pathways. nih.gov Similarly, while the morpholine group itself is somewhat bulky, its position at the 4-position of the propyl chain means its direct steric impact on the reaction center is minimal.

Electrophilic Reactivity Profiles

The primary electrophilic character of this compound is centered on the C-Br bond. pressbooks.pubontosight.ai The molecule acts as an electrophile, specifically a primary alkylating agent, in the nucleophilic substitution reactions discussed previously. Its electrophilicity is a consequence of the polarized bond between the carbon and the more electronegative bromine atom, which creates a partial positive charge on the carbon, making it susceptible to attack by electron-rich species. pressbooks.pub

The utility of this compound as a synthetic intermediate is almost entirely derived from this electrophilic nature. lookchem.com The inherent reactivity of the alkyl bromide is generally considered moderate, which can be advantageous in providing greater stability and reducing non-specific side reactions compared to more potent alkylating agents like alkyl iodides or alpha-halo ketones. researchgate.net This controlled reactivity allows for selective alkylation of a target nucleophile, even in the presence of other potentially reactive functional groups.

Participation in Transition Metal-Catalyzed Coupling Reactions

While highly effective in nucleophilic substitution, the use of this compound in transition metal-catalyzed cross-coupling reactions is less common. Reactions like Suzuki, Heck, and Sonogashira typically employ sp²-hybridized carbons (aryl or vinyl halides) rather than sp³-hybridized alkyl halides.

The primary challenge with using primary alkyl bromides in these reactions is the propensity for β-hydride elimination in the organometallic intermediate, which leads to the formation of an alkene byproduct instead of the desired coupled product. However, advancements in catalyst design, particularly the development of specialized nickel and palladium catalysts with bulky phosphine (B1218219) ligands, have enabled the coupling of some alkyl halides. These reactions often require specific conditions to suppress side reactions. For instance, nickel-catalyzed cross-coupling reactions have been shown to be sensitive to the electronic nature of the substrate and the choice of base. acs.org While the direct application of these advanced methods to this compound is not widely reported, the potential for its use in such transformations exists as catalyst systems for alkyl halide coupling continue to evolve.

Exploration of Radical Reaction Mechanisms

Beyond ionic pathways, alkyl halides can also participate in radical reactions, typically initiated by light or a radical initiator. A proposed mechanism for the synthesis of morpholines from aziridines involves a single-electron transfer (SET) to form a radical cation intermediate. beilstein-journals.org This suggests that under the right conditions, the C-Br bond in this compound could undergo homolytic cleavage to generate a propyl-morpholine radical.

Such a radical could then participate in various processes, including radical additions to alkenes or alkynes, or radical cyclizations if an appropriate unsaturated bond is present elsewhere in the molecule. Visible light or molecular iodine has been used to generate iodine radicals for intermolecular spirolactonization reactions, demonstrating a pathway that could be conceptually applicable to brominated compounds. acs.org However, the exploration of radical-based transformations for this compound is not extensively documented in the literature. Its reactivity remains dominated by its well-established behavior as an electrophile in nucleophilic substitution reactions.

4 3 Bromopropyl Morpholine As a Key Building Block in Complex Molecule Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of 4-(3-bromopropyl)morpholine makes it a valuable reagent in the construction of various nitrogen-containing heterocyclic systems. indiamart.comresearchgate.netscispace.com The nitrogen atom of the morpholine (B109124) ring can act as a nucleophile, while the bromine atom provides a site for substitution reactions, facilitating the formation of new carbon-nitrogen and carbon-carbon bonds. This dual reactivity is instrumental in the assembly of complex heterocyclic scaffolds. sci-hub.se

Construction of Morpholine-Based Scaffolds

The morpholine moiety is a prevalent feature in many biologically active compounds and approved drugs. researchgate.netscispace.com this compound provides a direct and efficient means of introducing this desirable scaffold into new molecular entities. For instance, it can be reacted with various nucleophiles, such as amines, thiols, and carbanions, to generate a diverse library of morpholine-containing derivatives. This approach has been successfully employed in the synthesis of novel compounds with potential therapeutic applications. nih.gov

Incorporation into Spiroacetals and Polycyclic Frameworks

The utility of this compound extends to the synthesis of more intricate molecular architectures, including spiroacetals and polycyclic frameworks. acs.org In one notable example, a multi-step synthesis yielded a scaffold containing two morpholine rings embedded within a spiroacetal framework. acs.org This process involved the creation of a 2-chloromethyl-substituted morpholine, which then underwent elimination to form an exocyclic enol ether, a key intermediate for constructing the second morpholine ring. acs.org This methodology highlights the versatility of morpholine derivatives in generating sp³-rich, conformationally defined scaffolds, which are of significant interest in drug discovery. acs.org

Application in Natural Product Synthesis

While direct examples of this compound in the total synthesis of specific natural products are not extensively documented in the provided search results, the morpholine ring itself is a core structure in numerous natural products. researchgate.net The principles of using building blocks like this compound to construct such heterocyclic systems are well-established. researchgate.netscispace.com The reactivity of the bromopropyl group allows for its linkage to other synthetic intermediates, paving the way for the assembly of complex natural product skeletons.

Role in Bioconjugation Strategies

The reactive nature of the bromoalkyl group in this compound makes it a suitable candidate for bioconjugation strategies. indiamart.com This process involves the covalent attachment of a molecule to a biomolecule, such as a protein or nucleic acid. The electrophilic carbon bearing the bromine atom can react with nucleophilic residues on biomolecules, such as the thiol groups of cysteine or the amino groups of lysine, to form stable covalent bonds. This allows for the site-specific labeling or modification of biomolecules for various applications in chemical biology and diagnostics. For instance, it can be used to attach fluorescent dyes, affinity tags, or drug molecules to proteins. nih.gov

Contributions to Polymer Chemistry and Materials Science

The application of this compound extends into the realm of polymer chemistry and materials science, where it serves as a valuable precursor for creating functional polymeric architectures. google.commpg.de

Precursor for Polymeric Architectures

In polymer synthesis, this compound can be utilized as a monomer or a modifying agent to introduce morpholine functionalities into polymer chains. The bromine atom can participate in various polymerization reactions or be used for post-polymerization modification. For example, it can act as an initiator or a chain transfer agent in controlled radical polymerization techniques, leading to the formation of well-defined polymers with pendant morpholine groups. These morpholine-containing polymers can exhibit interesting properties, such as thermoresponsiveness and biocompatibility, making them suitable for applications in drug delivery and smart materials. acs.org

Below is a table summarizing the properties of this compound:

| Property | Value |

| CAS Number | 125422-83-5 indiamart.comsigmaaldrich.combldpharm.com |

| Molecular Formula | C7H14BrNO indiamart.comsigmaaldrich.comnih.gov |

| Molecular Weight | 208.1 g/mol indiamart.comsigmaaldrich.com |

| Appearance | White solid indiamart.comsigmaaldrich.com |

| Melting Point | 110-112 °C indiamart.com |

| Purity | 95% indiamart.com |

Development of Functional Materials

The intrinsic properties of the morpholine moiety, such as its polarity and hydrogen bonding capability, coupled with the reactive handle of the bromopropyl chain, make this compound a valuable precursor in the synthesis of functional materials. Its application spans from the creation of novel polymers to the development of sophisticated drug delivery systems.

Furthermore, the morpholine unit contributes to the material's properties by introducing hydrophilicity and potential biocompatibility. This is particularly advantageous in the development of materials for biomedical applications. For instance, polymers incorporating the morpholine scaffold are explored for their potential in drug delivery systems, where the controlled release of therapeutic agents is paramount. The morpholine group can influence the material's interaction with biological systems and affect the encapsulation and release kinetics of drugs.

The synthesis of these functional materials often involves the reaction of this compound with other monomers or polymers. The nucleophilic substitution of the bromide by a suitable functional group on another molecule is a common strategy to incorporate the morpholino-propyl moiety into the desired material.

Table 1: Applications of this compound in Functional Material Synthesis

| Application Area | Role of this compound | Resulting Material Properties |

| Polymer Science | Crosslinking agent | Enhanced mechanical strength and durability |

| Drug Delivery | Precursor for drug carrier synthesis | Biocompatibility, controlled drug release |

| Nanotechnology | Synthesis of organic nanoprobes | Functionalized nanoparticles |

Utility in Agrochemical Research and Development

The morpholine scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial fungicides and other crop protection agents containing this heterocyclic motif. nih.govresearchgate.net Morpholine derivatives are known to exhibit a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. nih.gov Consequently, this compound serves as a valuable starting material for the synthesis of novel agrochemical candidates.

The development of new pesticides often involves the systematic modification of known active scaffolds to enhance efficacy, broaden the spectrum of activity, or overcome resistance mechanisms. The reactive bromopropyl group of this compound provides a convenient point of attachment for various other chemical fragments, allowing for the generation of diverse libraries of new morpholine-containing compounds for biological screening.

Research in this area has explored the synthesis of various derivatives. For example, the reaction of a morpholine derivative with 1,3-dibromopropane (B121459), a close structural relative of this compound's synthetic precursor, has been used to create new compounds with potential antimicrobial activity. fortunejournals.com Specifically, the synthesis of N'-(3-bromopropyl) – 4-thiomorpholin-4-ylbenzohydrazide highlights a synthetic strategy that can be adapted using this compound to generate novel agrochemical candidates. fortunejournals.com

Furthermore, the development of sila-morpholine analogues as potent antifungal agents demonstrates the ongoing innovation in this field. nih.gov While not directly synthesized from this compound, this research underscores the importance of the morpholine core in designing new fungicides and the potential for creating silicon-containing derivatives with improved properties. nih.gov

The general approach in agrochemical research involves synthesizing new molecules and evaluating their biological activity against various pests and pathogens. The structure-activity relationship (SAR) studies of these new compounds help in identifying the key structural features responsible for their biological effects, guiding the design of more potent and selective agrochemicals. researchgate.net

Table 2: Research Findings on Morpholine Derivatives in Agrochemicals

| Research Area | Key Findings |

| Fungicide Development | Morpholine derivatives, including sila-morpholine analogues, show potent antifungal activity. nih.gov |

| Insecticide Research | Certain morpholine-containing compounds exhibit insecticidal properties. researchgate.net |

| Synthesis of Novel Candidates | The reactivity of bromoalkyl-morpholine derivatives allows for the synthesis of diverse compound libraries for screening. |

Design and Synthesis of 4 3 Bromopropyl Morpholine Derivatives and Analogues

Rational Design for Modulated Reactivity and Selectivity

The rational design of 4-(3-bromopropyl)morpholine derivatives is a process guided by the desired outcome, whether it's enhancing binding to a biological target or fine-tuning chemical reactivity. Scientists strategically modify the core structure to influence its electronic and steric properties. For instance, the basicity of the morpholine (B109124) nitrogen can be modulated, which is a key factor in its interaction with biological macromolecules. frontiersin.org

The design process often involves computational modeling to predict how structural changes will affect the molecule's behavior. nih.gov By repositioning substituents or altering linker lengths, chemists can optimize interactions with specific targets. nih.gov For example, designing analogues where the propyl chain is extended or shortened, or where substituents are added to the morpholine ring itself, can alter the molecule's lipophilicity and conformational flexibility, thereby influencing its reactivity and selectivity. frontiersin.org The goal is to create molecules that fit precisely into a target's binding site, a principle that has led to the development of highly potent and selective agents in various research areas. nih.gov

Strategies for Diverse Functional Group Introduction

The primary strategy for introducing functional diversity to the this compound scaffold hinges on the reactivity of the terminal bromine atom. As a good leaving group, the bromide is readily displaced by a wide range of nucleophiles in SN2 reactions. This allows for the straightforward attachment of various functional groups and molecular fragments.

Common nucleophiles employed in these reactions include primary and secondary amines, thiols, azides, and various heterocyclic compounds. researchgate.netnih.govmdpi.com For example, reacting this compound with secondary amines like piperidine (B6355638) or pyrrolidine, or with heterocyclic structures such as imidazole (B134444), results in the formation of new carbon-nitrogen bonds, yielding more complex tertiary amine derivatives. nih.govresearchgate.net The reaction with sodium azide (B81097) provides an entry point to aminopropyl derivatives via subsequent reduction. nih.gov These synthetic routes are generally efficient and allow for the creation of a broad spectrum of compounds from a single, readily available starting material.

A summary of representative nucleophilic substitution reactions is provided in the table below.

| Starting Material Analogue | Nucleophile | Reaction Conditions | Product | Yield | Reference |

| N-(3-bromopropyl)phthalimide | Morpholine | Toluene, reflux, 2h | N-(3-morpholinopropyl)phthalimide | 96% (analogue) | chemicalbook.com |

| 2-(ω-Bromoalkyl)isoindoline-1,3-dione | Morpholine | MeCN, K₂CO₃, reflux, 20h | 2-(ω-Morpholinoalkyl)isoindoline-1,3-dione | 85-89% | mdpi.com |

| Indenoisoquinoline Bromide | Morpholine | THF, 70 °C | Morpholine-substituted Indenoisoquinoline | 44-52% | nih.gov |

| Indenoisoquinoline Bromide | Imidazole | THF, 70 °C | Imidazole-substituted Indenoisoquinoline | - | nih.gov |

| Indenoisoquinoline Bromide | Sodium Azide (NaN₃) | DMSO, 23 °C | Azide-substituted Indenoisoquinoline | - | nih.gov |

Table data is illustrative of typical reactions for introducing functional groups onto a bromopropyl-containing scaffold.

Stereochemical Control in Derivative Synthesis

Achieving stereochemical control is a critical aspect of synthesizing morpholine derivatives, as the three-dimensional arrangement of atoms often dictates biological activity. google.comru.nl Several strategies are employed to synthesize enantiomerically pure or enriched morpholines.

One common approach is to start from the "chiral pool," using readily available, enantiopure starting materials such as amino acids (e.g., serine, threonine) or amino alcohols. ru.nlnih.gov This allows the inherent chirality of the starting material to be carried through the synthetic sequence, defining the stereochemistry of the final product.

Alternatively, asymmetric synthesis methods can be used to create chiral centers during the reaction sequence. This includes the use of chiral catalysts or auxiliaries. google.com For example, copper-catalyzed oxyamination of alkenes has been shown to produce functionalized morpholines with high levels of diastereoselectivity, which is rationalized by the formation of a chair-like transition state that minimizes steric hindrance. nih.gov Furthermore, multi-component reactions have been developed that proceed with high diastereoselectivity, yielding single isomers that can be confirmed by techniques like X-ray crystallography. nih.gov Solid-phase synthesis techniques have also been adapted to produce morpholine derivatives stereoselectively. nih.govacs.org

High-Throughput Synthesis and Compound Library Generation

In modern chemical research, particularly in drug discovery, the ability to rapidly synthesize large numbers of diverse compounds is essential. imperial.ac.uk this compound and its analogues are excellent scaffolds for high-throughput synthesis and the generation of compound libraries. acs.org The field of combinatorial chemistry utilizes such scaffolds to create vast collections of related molecules in a parallel fashion. uomustansiriyah.edu.iq

The reactive bromopropyl handle is ideal for this purpose. By reacting the scaffold with a diverse set of building blocks (e.g., different amines, thiols, etc.) in a multi-well plate format, a library of derivatives can be generated efficiently. imperial.ac.ukuomustansiriyah.edu.iq This approach allows for the systematic exploration of the chemical space around the morpholine core. acs.org The resulting libraries of sp³-rich, three-dimensional molecules are then subjected to high-throughput screening (HTS) to identify compounds with desired properties. imperial.ac.ukacs.org The synthesis can be performed in solution or on a solid support, the latter of which can simplify purification. nih.govacs.org This methodology accelerates the discovery process by enabling the testing of thousands of structurally related compounds simultaneously. uomustansiriyah.edu.iq

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

Spectroscopic Techniques

Spectroscopy is a cornerstone for the molecular characterization of 4-(3-Bromopropyl)morpholine, providing definitive structural information through the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides a detailed molecular blueprint.

In ¹H NMR analysis of this compound, the proton signals are characteristically observed in specific regions of the spectrum. The protons on the morpholine (B109124) ring typically appear as multiplets, while the propyl chain protons present distinct signals corresponding to their positions relative to the nitrogen atom and the bromine atom. A publication by the Royal Society of Chemistry provides specific chemical shift data obtained in a deuterated chloroform (B151607) (CDCl₃) solvent. acs.org The four protons on the morpholine ring adjacent to the oxygen atom (O(CH₂)₂) are observed as a triplet at approximately 3.67 ppm. acs.org The protons on the propyl chain show characteristic shifts, with the methylene (B1212753) group attached to the bromine atom (-CH₂Br) appearing as a triplet at 3.44 ppm. acs.org The methylene groups of the morpholine ring adjacent to the nitrogen (N(CH₂)₂) and the two other methylene groups of the propyl chain appear as a complex multiplet between 2.40 and 2.46 ppm, integrating to six protons. acs.org An additional multiplet for the central methylene group of the propyl chain (-CH₂-CH₂-CH₂-) is found around 1.99 ppm. acs.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For this compound, the carbon signals are well-resolved. The carbon atoms of the morpholine ring adjacent to the oxygen are found at a chemical shift of approximately 66.9 ppm. acs.org The carbons next to the nitrogen atom in the morpholine ring and the propyl chain appear at 56.8 ppm and 53.7 ppm, respectively. acs.org The carbon atom bonded to the bromine (C-Br) is observed at 31.6 ppm, and the central carbon of the propyl chain is at 29.6 ppm. acs.org

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 3.67 (t) | Morpholine ring protons (-O-CH₂) |

| ¹H | 3.44 (t) | Propyl chain proton (-CH₂-Br) |

| ¹H | 2.40-2.46 (m) | Morpholine ring protons (-N-CH₂) and propyl chain proton (-N-CH₂-) |

| ¹H | 1.99 (m) | Propyl chain proton (-CH₂-CH₂-CH₂-) |

| ¹³C | 66.9 | Morpholine ring carbon (-O-CH₂) |

| ¹³C | 56.8 | Propyl chain carbon (-N-CH₂) |

| ¹³C | 53.7 | Morpholine ring carbon (-N-CH₂) |

| ¹³C | 31.6 | Propyl chain carbon (-CH₂-Br) |

| ¹³C | 29.6 | Propyl chain carbon (-CH₂-CH₂-CH₂-) |

Further structural confirmation and assignment can be achieved using two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which establish connectivity between protons and carbons.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of this compound and to elucidate its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. The exact mass of this compound (C₇H₁₄BrNO) is 207.0259 g/mol . HRMS can confirm this composition, distinguishing it from other molecules with the same nominal mass.

In combination with chromatographic techniques, MS provides enhanced analytical power. LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are routinely used for the analysis of reaction mixtures and purity assessment. In these techniques, the chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. The ionization method is crucial; techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS. nih.gov

Predicted mass spectrometry data for this compound shows several possible adducts that could be observed. uni.lu For instance, the protonated molecule [M+H]⁺ would have an m/z of approximately 208.03316. uni.lu Other common adducts include the sodium adduct [M+Na]⁺ with a predicted m/z of 230.01510 and the potassium adduct [M+K]⁺ with an m/z of 245.98904. uni.lu The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 208.03316 |

| [M+Na]⁺ | 230.01510 |

| [M+K]⁺ | 245.98904 |

| [M-H]⁻ | 206.01860 |

| [M+H-H₂O]⁺ | 190.02314 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. While no specific experimental spectra for this compound are readily available, the expected absorption bands can be inferred from the known spectra of morpholine and related alkyl halides.

The IR spectrum of this compound would be dominated by C-H stretching vibrations from the morpholine ring and the propyl chain, typically appearing in the 2850-3000 cm⁻¹ region. The C-O-C stretching of the ether linkage in the morpholine ring is expected to produce a strong, characteristic band around 1115 cm⁻¹. The C-N stretching vibrations of the tertiary amine would appear in the 1000-1250 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides similar but complementary information. acs.org Studies on morpholine itself show characteristic bands for C-C stretching, C-N stretching, and ring vibrations. acs.orgresearchgate.net For this compound, the C-Br bond would also give rise to a signal in the Raman spectrum. Raman spectroscopy, especially when combined with theoretical calculations like Density Functional Theory (DFT), can be used to assign vibrational modes and study conformational properties of morpholine derivatives. scielo.org.mxscielo.org.mx

Chromatographic Separation and Detection Techniques

Chromatography is essential for separating this compound from reactants, byproducts, and solvents, as well as for assessing its purity.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. This compound is sufficiently volatile for GC analysis. In GC, the sample is injected into a heated port, vaporized, and carried by a carrier gas (like helium) through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A common stationary phase for this type of analysis would be a nonpolar or mid-polar column, such as one coated with 5% phenyl polysiloxane.

When coupled with a mass spectrometer (GC-MS), the technique provides powerful identification capabilities. researchgate.netresearchgate.net As the separated components elute from the GC column, they enter the MS, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparing it to spectral libraries or by analyzing the fragmentation pattern. The fragmentation of this compound would likely involve the loss of the bromine atom and cleavage at the C-C bonds of the propyl chain or within the morpholine ring.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. For a basic compound like this compound, reverse-phase HPLC is a common method. sielc.com In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to control pH. ejgm.co.ukhelixchrom.com

Detection in HPLC can be achieved using a variety of detectors, such as a UV detector, although the chromophore in this compound is weak. A more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. However, the most powerful detection method is mass spectrometry.

LC-MS combines the separation power of HPLC with the detection specificity of MS. nih.govajrconline.org For even greater sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) can be used. nih.gov In LC-MS/MS, a specific precursor ion from the first mass spectrometer is selected, fragmented, and the resulting product ions are analyzed in a second mass spectrometer. This technique, known as Selected Reaction Monitoring (SRM), is extremely sensitive and specific, making it ideal for quantitative analysis and trace-level detection in complex matrices.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not prominently available in foundational literature, detailed analyses of closely related morpholine-containing compounds provide significant insight into the expected solid-state conformation, bond parameters, and intermolecular interactions.

A structurally analogous compound, 1-morpholino-3-morpholinium bromide propane, has been synthesized and its structure elucidated by single-crystal X-ray diffraction. jyu.fimdpi.com This compound features a propyl chain linking two morpholine moieties, with one of the morpholine nitrogen atoms being protonated, forming a morpholinium bromide salt. jyu.fimdpi.com The analysis revealed that the compound crystallizes in the monoclinic crystal system with the less symmetric space group P2₁, reflecting the absence of an inversion center in the molecule. jyu.fimdpi.com

The crystallographic data for this related compound offers a robust model for predicting the solid-state behavior of this compound.

Table 1: Crystallographic Data for the Analogous Compound 1-morpholino-3-morpholinium bromide propane

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.37450(10) |

| b (Å) | 11.1378(2) |

| c (Å) | 9.6549(2) |

| β (°) | 93.358(2) |

| Volume (ų) | 684.30(2) |

| Z | 2 |

| Temperature (K) | 120(2) |

Data sourced from studies on 1-morpholino-3-morpholinium bromide propane. jyu.fimdpi.com

Advanced Hyphenated Analytical Techniques (e.g., HPLC-SPE-NMR-TOF-MS)

For comprehensive analysis of complex mixtures containing this compound, such as in reaction monitoring or metabolite identification, advanced hyphenated techniques are exceptionally powerful. The online coupling of High-Performance Liquid Chromatography (HPLC) with Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) represents a state-of-the-art analytical platform. uab.catmdpi.com

This multi-hyphenated system, HPLC-SPE-NMR-TOF-MS, allows for the physical separation of components in a mixture, followed by their targeted isolation, concentration, and detailed structural elucidation. mdpi.comnih.gov

The process unfolds as follows:

HPLC Separation: The sample is first injected into an HPLC system, where individual components are separated based on their physicochemical properties (e.g., polarity) as they pass through a chromatographic column. sielc.com

Peak Detection and Trapping (SPE): As the separated components elute from the column, they pass through a detector (e.g., UV-Vis Diode Array Detector). When a peak of interest is detected, the system diverts that specific portion of the eluent to an SPE cartridge. uab.catchromatographyonline.com The analyte is adsorbed onto the solid phase, while the HPLC mobile phase is washed away. This step is crucial as it allows for the concentration of the analyte and the removal of HPLC solvents (often protonated) that would interfere with NMR analysis. nih.govchromatographyonline.com Multiple trappings of the same peak from consecutive HPLC runs can be performed to accumulate enough material for analysis. nih.gov

Elucidation by NMR and MS: The trapped analyte is then eluted from the SPE cartridge with a small volume of a deuterated solvent (suitable for NMR) and transferred directly to an NMR flow probe for structural analysis. chromatographyonline.com Simultaneously or sequentially, the analyte can be directed to a high-resolution mass spectrometer, such as a TOF-MS, to obtain an accurate mass measurement and elemental composition. mdpi.commdpi.com

The major advantage of this integrated approach is the wealth of complementary information obtained from a single automated analysis. uab.cat HPLC provides the separation, MS provides the molecular formula, and NMR provides the definitive atom-to-atom connectivity, allowing for the unambiguous identification of isomers, impurities, or degradation products that may be present alongside this compound. nih.gov This technique is particularly valuable for the direct characterization of low-concentration analytes in complex matrices without the need for laborious offline isolation. mdpi.comnih.gov

Computational Chemistry and Theoretical Studies on 4 3 Bromopropyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can predict the electronic structure and reactivity of 4-(3-Bromopropyl)morpholine.

Detailed analysis of the electronic properties of this compound would typically involve the calculation of various molecular descriptors. The distribution of electron density, for instance, is crucial for identifying nucleophilic and electrophilic centers within the molecule. The nitrogen atom of the morpholine (B109124) ring, with its lone pair of electrons, is expected to be a primary nucleophilic site. Conversely, the carbon atom bonded to the bromine atom is anticipated to be electrophilic due to the electron-withdrawing nature of the halogen.

Molecular orbital theory provides further insights into reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. For this compound, the HOMO is likely to be localized on the morpholine nitrogen, while the LUMO is expected to be centered on the antibonding orbital of the C-Br bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity.

Furthermore, the calculation of electrostatic potential (ESP) maps would visually represent the charge distribution on the molecular surface, highlighting regions susceptible to electrophilic and nucleophilic attack. For this compound, these maps would likely show a negative potential (red) around the morpholine nitrogen and a positive potential (blue) near the carbon attached to the bromine.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Localization | Primarily on the morpholine nitrogen atom. | The nitrogen is the primary site for electrophilic attack. |

| LUMO Localization | Primarily on the σ* orbital of the C-Br bond. | The C-Br bond is susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |

| Electrostatic Potential | Negative potential on the nitrogen atom; Positive potential on the carbon bonded to bromine. | Confirms the nucleophilic and electrophilic centers. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. For this compound, a primary reaction of interest is nucleophilic substitution at the carbon bearing the bromine atom.

Theoretical studies could model the reaction of this compound with various nucleophiles. By calculating the energy profile of the reaction pathway, including the reactants, transition state, and products, the activation energy and reaction thermodynamics can be determined. This would allow for a quantitative prediction of the reaction rate and feasibility. Such studies would likely investigate both SN1 and SN2 reaction mechanisms. Given the primary nature of the carbon attached to the bromine, an SN2 mechanism is generally expected to be more favorable.

Computational models could also explore other potential reactions, such as elimination reactions that could compete with substitution, or reactions involving the morpholine nitrogen as a nucleophile. For instance, in the presence of a strong base, an E2 elimination could occur. DFT calculations could predict the relative activation barriers for the substitution and elimination pathways, thus providing insight into the reaction selectivity under different conditions.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule is intimately linked to its reactivity and biological activity. Conformational analysis of this compound would focus on the preferred spatial arrangement of its atoms. The morpholine ring is known to adopt a stable chair conformation, similar to cyclohexane. nih.govresearchgate.net Computational studies on morpholine itself have shown that the chair conformation is significantly lower in energy than boat or twist-boat conformations. researchgate.net

For this compound, the key conformational variables would be the orientation of the 3-bromopropyl group relative to the morpholine ring (axial vs. equatorial) and the rotational conformers around the C-C bonds of the propyl chain. Quantum chemical calculations, often at the DFT or Møller-Plesset perturbation theory (MP2) level, can be used to determine the relative energies of these different conformers. It is generally predicted that the equatorial position for the substituent on the nitrogen atom is sterically favored and therefore more stable.

By performing a systematic scan of the potential energy surface with respect to the relevant dihedral angles, a complete picture of the conformational landscape can be obtained. This allows for the identification of the global minimum energy conformation and the energy barriers between different conformers. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological receptor site.

In Silico Screening and Library Design for Derived Compounds

In silico screening and the design of compound libraries are essential components of modern drug discovery. This compound is a valuable building block for the synthesis of new chemical entities due to its combination of a desirable morpholine scaffold and a reactive handle for further chemical modification. The morpholine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. enamine.net

Computational approaches can be used to design virtual libraries of compounds derived from this compound. By computationally reacting the bromopropyl group with a diverse set of virtual nucleophiles, a large and varied library of potential drug candidates can be generated. These virtual libraries can then be screened in silico against biological targets of interest.

Docking studies, for example, can predict the binding affinity and orientation of these derived compounds within the active site of a protein. This allows for the prioritization of compounds for synthesis and experimental testing. Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the designed compounds, helping to identify candidates with favorable drug-like characteristics. The use of this compound as a starting point allows for the systematic exploration of the chemical space around the privileged morpholine scaffold.

Role in Specific Academic Research Domains

Contributions to Medicinal Chemistry Research

In medicinal chemistry, 4-(3-Bromopropyl)morpholine is a valuable reagent for the synthesis of novel compounds with potential therapeutic applications. Its utility spans the creation of kinase inhibitors, topoisomerase poisons, and other pharmacological modulators aimed at treating a variety of diseases, most notably cancer.

The primary role of this compound in synthetic medicinal chemistry is to introduce the N-propylmorpholine substructure into a target molecule. This is typically achieved by reacting it with a nucleophile, such as an amine, phenol, or thiol, present on a core molecular framework.

One significant application is in the development of kinase inhibitors. For instance, this compound has been used in the synthesis of compounds designed to treat kinase-dependent disorders by inhibiting receptor tyrosine kinases like Axl and Mer. google.com These kinases are often overexpressed in various cancers, and their signaling pathways are linked to tumor growth and proliferation. google.com The synthesis involves the reaction of a precursor molecule with this compound to append the morpholino group, which is a key structural feature of the final inhibitor. google.com

Similarly, it is a key intermediate in the creation of selective inhibitors for other kinases, such as Activin receptor-like kinase-2 (ALK-2). Activating mutations in ALK-2 are associated with conditions like fibrodysplasia ossificans progressiva (FOP). google.com In the synthesis of aminopyridine-based ALK-2 inhibitors, this compound is reacted with a phenolic precursor to generate the final potent and selective modulator. google.com

The table below summarizes examples of therapeutically relevant compounds synthesized using this compound.

| Therapeutic Target | Compound Class | Synthetic Role of this compound | Reference |

| Axl/Mer Kinases | Kinase Inhibitors | Reagent to introduce the morpholinopropyl side chain. | google.com |

| ALK-2 | Aminopyridine Derivatives | Alkylating agent to attach the morpholinopropyl ether moiety. | google.com |

| Topoisomerase 1 (Top1) | Indenoisoquinoline Analogues | Used to install a side chain critical for inhibitory activity. | nih.govnih.gov |

Compounds derived from this compound act as modulators of various pharmacological targets. The morpholine (B109124) moiety is not merely a passive solubilizing group; it often plays an active role in binding to the target protein, thereby influencing the potency and selectivity of the drug candidate.

For ALK-2 inhibitors, the morpholinopropyl side chain is crucial for achieving high selectivity. google.com Excessive signaling through the Bone Morphogenic Protein (BMP) pathway, of which ALK-2 is a key receptor, leads to conditions characterized by ectopic bone formation. google.com The developed modulators selectively inhibit ALK-2, offering a potential treatment for such disorders while minimizing off-target effects. google.com

The indenoisoquinoline-based Top1 inhibitors also benefit from the morpholine substituent. These compounds function by trapping the Top1-DNA cleavage complex, which ultimately leads to cancer cell death. nih.govnih.gov The nature of the substituent at a specific position on the indenoisoquinoline core, often the morpholinopropyl group, significantly impacts the inhibitory potency against Top1 and related DNA repair enzymes like Tyrosyl–DNA Phosphodiesterase 1 (Tdp1) and Tyrosyl–DNA Phosphodiesterase 2 (Tdp2). nih.gov

Applications in Chemical Biology

In chemical biology, small molecules are used as tools to study and manipulate biological systems. The reactive nature of this compound makes it a useful building block for creating such molecular tools.

The bifunctional nature of this compound, with a reactive bromide and a versatile morpholine ring, allows it to function as a linker in bioconjugation. It can be used to connect a targeting moiety (like a small molecule inhibitor) to a reporter group (like a fluorophore or an affinity tag) to create chemical probes. These probes are invaluable for studying biological processes such as protein localization, target engagement, and enzyme activity within a cellular context. While direct examples in highly-cited literature are emerging, the fundamental chemistry supports its application in creating linkers for PROTACs (PROteolysis TArgeting Chimeras) or other advanced chemical biology tools.

Derivatives of this compound serve as valuable tools for the functional investigation of biological pathways. By providing potent and selective inhibitors for specific proteins, such as the kinases Axl, Mer, and ALK-2, these compounds allow researchers to dissect the roles of these proteins in complex signaling networks. google.comgoogle.com For example, using a selective ALK-2 inhibitor synthesized from this morpholine derivative, scientists can probe the downstream consequences of blocking the BMP signaling pathway in various cell types and disease models, helping to elucidate its role in both normal physiology and pathology. google.com

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and hydrophobic forces. bbau.ac.innd.edu The process by which these molecules form organized structures is known as self-assembly. ru.nl

While the morpholine group is known to participate in intermolecular interactions, and alkyl bromides can be used in the synthesis of components for supramolecular systems, the direct and prominent use of this compound as a key building block in the construction of complex, self-assembling supramolecular architectures is not extensively documented in dedicated studies. However, its structural elements suggest potential. The morpholine ring can act as a hydrogen bond acceptor, while the flexible propyl chain allows for conformational adjustments necessary for packing into larger assemblies. Its derivatives could potentially be incorporated into larger host-guest systems or self-assembled monolayers, but this remains an area for future exploration.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Transformations

The utility of 4-(3-Bromopropyl)morpholine as a synthetic intermediate is intrinsically linked to the chemical transformations it can undergo. The development of novel catalytic methods is a primary frontier for expanding its applicability. The presence of the C(sp³)-Br bond makes it an ideal substrate for a variety of cross-coupling reactions.

Future research will likely focus on expanding the portfolio of catalytic reactions beyond traditional nucleophilic substitutions. For instance, the advent of dual photoredox and nickel catalysis has opened new avenues for the carbofunctionalization of alkenes and other substrates using alkyl halides. rsc.org Applying these methodologies to this compound could enable the construction of complex molecular scaffolds under mild conditions. Researchers are exploring new organocatalysts, such as those based on β-morpholine amino acids, which could offer highly efficient and enantioselective transformations involving the morpholine (B109124) nucleus, reducing reliance on transition metals. frontiersin.orgresearchgate.net

Furthermore, the morpholine moiety itself can play a role in catalysis. Morpholine has been shown to act as an effective inhibitor of dechlorination in palladium-catalyzed hydrogenations, enhancing selectivity. mdpi.com Future studies could investigate how tethering the morpholine unit, as in this compound, might create unique ligand effects in catalysis, leading to novel reactivity or selectivity in a range of transformations.

Table 1: Potential Novel Catalytic Reactions for this compound

| Reaction Type | Catalyst System | Potential Substrate | Expected Outcome |

|---|---|---|---|

| Photoredox/Nickel Dual Catalysis | Ir(ppy)₃ / NiCl₂·glyme | Alkenes, Alkynes | C-C bond formation via radical addition |

| Organocatalytic Alkylation | Chiral β-Morpholine Amino Acids | Aldehydes, Ketones | Asymmetric C-alkylation |

| Suzuki-Miyaura Coupling | Palladium or Nickel Complexes | Aryl/Vinyl Boronic Acids | Arylated/vinylated morpholine derivatives |

Integration into Continuous Flow Chemistry and Automated Synthesis

The synthesis and derivatization of molecules like this compound are set to be revolutionized by the integration of continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, efficiency, scalability, and reproducibility over traditional batch processing. researchgate.netresearchgate.netrsc.org

Flow chemistry is particularly well-suited for handling reactions with reactive intermediates or hazardous reagents. researchgate.netdurham.ac.uk The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can enhance reaction yields and minimize the formation of impurities. jst.org.in Multi-step syntheses involving this compound, which might traditionally require multiple workups and purifications, can be "telescoped" into a single, continuous operation, significantly reducing solvent waste and manual labor. acs.org

Automated synthesis, often utilizing cartridge-based systems, can dramatically accelerate the discovery of new molecules. chimia.ch By using this compound as a foundational building block in an automated platform, researchers can rapidly generate large libraries of derivatives. nih.gov This high-throughput approach is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies, allowing for the swift identification of lead compounds.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Derivatization

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Scale | Milligram to Kilogram | Microgram to Multi-kilogram |

| Heat Transfer | Limited by vessel surface area | High surface-to-volume ratio, excellent control |

| Mass Transfer | Often inefficient, requires vigorous stirring | Efficient mixing, rapid diffusion |

| Safety | Risk of thermal runaway, handling large volumes of hazardous materials | Small reactor volume enhances safety, contained system |

| Reaction Time | Hours to days | Seconds to minutes |

| Scalability | Complex, often requires re-optimization | Straightforward by running the system for longer |

| Reproducibility | Can be variable | Highly consistent and reproducible |

Advancements in Sustainable Synthesis and Green Chemistry Principles

Modern chemical synthesis places a strong emphasis on sustainability and adherence to the principles of green chemistry. numberanalytics.comresearchgate.net Future research on this compound and its applications will increasingly incorporate these principles to reduce environmental impact.

Energy efficiency is another cornerstone of green chemistry. numberanalytics.com The use of microwave irradiation or sonochemical methods can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. nih.gov These techniques have been successfully applied to the synthesis of various heterocyclic compounds and could be optimized for derivatizing this compound. Furthermore, developing more atom-economical synthetic routes, where most of the atoms from the reactants are incorporated into the final product, will be a priority to minimize chemical waste. numberanalytics.com

Table 3: Green Chemistry Strategies for Reactions Involving this compound

| Green Chemistry Principle | Strategy | Example Application |

|---|---|---|

| Safer Solvents & Auxiliaries | Use of aqueous media or ionic liquids. | Nucleophilic substitution reactions in water instead of DMF or acetonitrile (B52724). mdpi.com |

| Design for Energy Efficiency | Employ microwave or ultrasound assistance. | Rapid synthesis of 1,3,5-triazine (B166579) derivatives under microwave conditions. nih.gov |

| Catalysis | Use of highly efficient and recyclable catalysts. | Heterogeneous catalysts that can be easily separated and reused. researchgate.net |

| Atom Economy | Design syntheses that maximize the incorporation of all materials. | Cycloaddition reactions that form complex products without byproducts. |

| Use of Renewable Feedstocks | Synthesize starting materials from bio-based sources. | Development of routes to morpholine from renewable 1,2-amino alcohols. chemrxiv.org |

Exploration in Niche and Interdisciplinary Research Areas

The unique bifunctional nature of this compound makes it an attractive tool for a range of niche and interdisciplinary fields beyond traditional organic synthesis.

In medicinal chemistry, the morpholine moiety is recognized as a privileged pharmacophore that can improve the physicochemical properties of drug candidates. researchgate.nete3s-conferences.org The propyl bromide "handle" on this compound makes it an ideal linker for creating complex therapeutic agents. For example, it could be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to recruit specific proteins for degradation. chimia.ch It is also a valuable reagent for synthesizing novel compounds for neurodegenerative disease research and as potential inhibitors for enzymes like carbonic anhydrase. rsc.orgresearchgate.net

In materials science, there is potential for using this compound to functionalize polymers or surfaces. The morpholine group can impart desirable properties such as increased hydrophilicity or provide a site for further modification, while the alkyl bromide can be used to graft the molecule onto a polymer backbone or substrate. This could lead to the development of new biocompatible materials, functional coatings, or novel stationary phases for chromatography.

The synthesis of novel ionic liquids is another emerging area. The quaternization of the morpholine nitrogen can lead to the formation of morpholinium salts, which are a class of ionic liquids. lidsen.com By reacting this compound with other functional molecules, it may be possible to create task-specific ionic liquids with unique catalytic or solvating properties.

Table 4: Interdisciplinary Applications and Research Goals

| Field | Application | Research Goal |

|---|---|---|

| Medicinal Chemistry | Synthesis of PROTACs and bifunctional inhibitors. | Develop new therapies for cancer or other diseases by linking a warhead to a targeting moiety. chimia.ch |

| Neuroscience | Development of ligands for CNS receptors. | Synthesize probes to study or modulate targets implicated in Alzheimer's or Parkinson's disease. researchgate.net |

| Materials Science | Surface functionalization and polymer modification. | Create materials with enhanced biocompatibility, specific binding properties, or improved solubility. |

| Catalysis | Design of task-specific ionic liquids. | Synthesize novel ionic liquids where the morpholine cation provides a specific function (e.g., as a phase-transfer catalyst). lidsen.com |

Q & A

Basic Research Questions

Q. How is 4-(3-Bromopropyl)morpholine synthesized, and what are the critical parameters for optimizing yield?

- Methodology : The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting morpholine with 1,3-dibromopropane under controlled conditions. For example, sodium azide (12 mmol) reacts with this compound (2.42 mmol) in anhydrous DMF at room temperature for 24 hours, yielding 94.66% of the azide derivative after extraction and purification . Key parameters include reagent stoichiometry, solvent choice (e.g., DMF for polar aprotic conditions), and reaction duration.

Q. What analytical techniques are recommended for characterizing this compound, and how are they interpreted?

- Methodology :

- ¹H NMR : Peaks at δ 3.70 (t, 4H, morpholine ring), 3.34 (t, 2H, CH₂-Br), and 1.80–1.71 (m, 2H, CH₂) confirm structure .

- ESI-MS : A molecular ion peak at m/z 171.03 [M+H]⁺ validates molecular weight .

- Rotational bond count : 6 rotatable bonds (calculated) indicate flexibility, relevant for derivatization .

Q. What is the role of this compound as an intermediate in synthesizing functionalized morpholine derivatives?

- Methodology : The bromopropyl group acts as a versatile handle for further modifications. For instance, it undergoes nucleophilic substitution with sodium azide to form 4-(3-azidopropyl)morpholine, a precursor for click chemistry . It is also used in synthesizing fluorescent probes for biological imaging, where the bromine atom is replaced with reactive tags (e.g., thiols or amines) .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of nucleophilic substitutions involving the bromopropyl group in this compound?

- Methodology : Kinetic studies using techniques like HPLC or GC-MS track reaction progress. For example, triethylamine-catalyzed coupling of this compound with indolium bromides (refluxed in methanol for 3 hours) reveals second-order kinetics. Monitoring byproducts (e.g., HBr) and optimizing catalyst loading help elucidate mechanisms . Isotopic labeling (e.g., ²H or ¹⁸O) can further probe transition states.

Q. What methodologies are employed to utilize this compound in bioconjugation for fluorescent probes?

- Methodology : The bromine atom is substituted with azide groups via SN2 reactions, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-tagged biomolecules. For example, replacing bromine with an azide group allows conjugation to dyes or proteins, creating probes for cellular membrane labeling . Purification via column chromatography (ethyl acetate/hexane) ensures high probe purity.

Q. What safety considerations are critical when designing experiments with this compound, based on its physicochemical properties?

- Methodology :

- Handling : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. The compound’s bromine moiety may release toxic gases (e.g., HBr) under heat .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at room temperature to prevent degradation .

- Waste disposal : Neutralize residual bromine with sodium thiosulfate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.